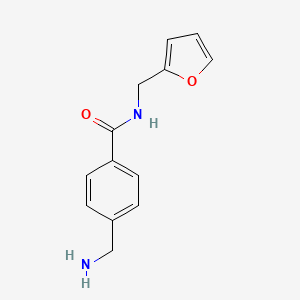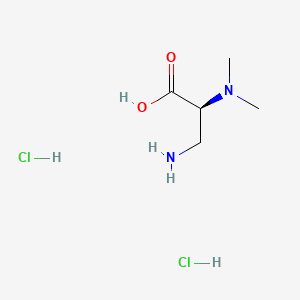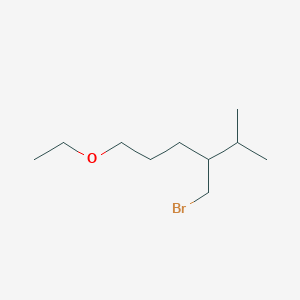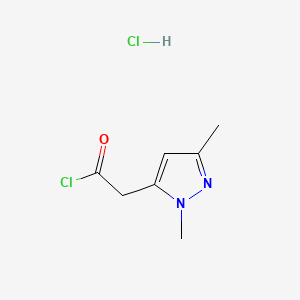
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an acetyl chloride group attached to the pyrazole ring, which is further stabilized by the addition of hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions.
Introduction of the Acetyl Chloride Group: The acetyl chloride group is introduced by reacting the pyrazole derivative with acetyl chloride in the presence of a base such as pyridine. This reaction is typically carried out at low temperatures to prevent side reactions.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the acetyl chloride derivative to form the hydrochloride salt. This step is usually performed in an aqueous medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The acetyl chloride group in 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The acetyl chloride group can be hydrolyzed in the presence of water or aqueous bases to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous bases such as sodium hydroxide or potassium hydroxide
Major Products Formed
Substitution Products: Amides, esters, thioesters
Hydrolysis Product: 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
Scientific Research Applications
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is primarily based on its reactivity as an acetylating agent. The acetyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can be harnessed in drug design to modify the activity of target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
1-cyanoacetyl-3,5-dimethylpyrazole: Another pyrazole derivative with a cyanoacetyl group instead of an acetyl chloride group.
3,5-dimethyl-1H-pyrazole-1-acetic acid: A related compound with a carboxylic acid group instead of an acetyl chloride group.
Uniqueness
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is unique due to the presence of the acetyl chloride group, which imparts high reactivity and versatility in chemical synthesis
Properties
Molecular Formula |
C7H10Cl2N2O |
|---|---|
Molecular Weight |
209.07 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrazol-3-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-5-3-6(4-7(8)11)10(2)9-5;/h3H,4H2,1-2H3;1H |
InChI Key |
MNDRAVSDTMXCOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC(=O)Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


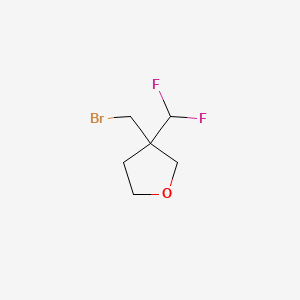
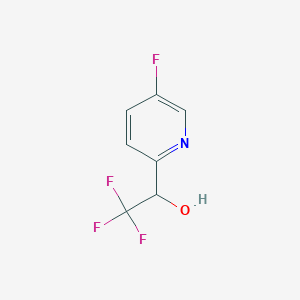
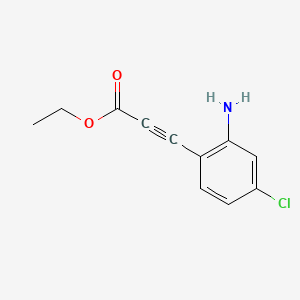
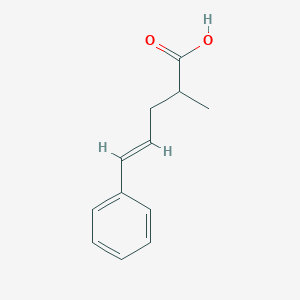
![(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13548067.png)
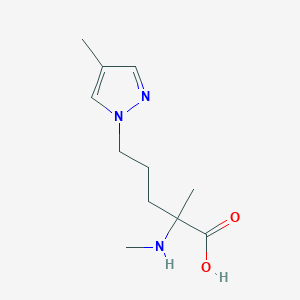
![4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13548069.png)
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)
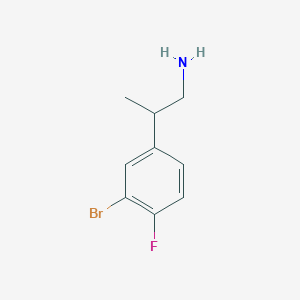
![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
